methyl 2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate
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Overview
Description
Methyl 2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are an important class of lactones composed of benzene fused to an α-pyrone ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate can be synthesized through a condensation reaction between 4-hydroxycoumarin and methyl 2-aminobenzoate. The reaction typically involves heating the reactants in the presence of a suitable solvent, such as ethanol, under reflux conditions. The product is then purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Methyl 2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its pharmacological properties.
Industry: Utilized in the development of materials with specific properties, such as fluorescence
Mechanism of Action
The mechanism of action of methyl 2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate involves its interaction with various molecular targets. The compound’s coumarin moiety can interact with enzymes and receptors through hydrophobic interactions and hydrogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The specific pathways involved depend on the biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate
- Methyl 4-{[7-[(2-{[(benzyloxy)carbonyl]amino}-3-methylbutanoyl)oxy]-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]oxy}benzoate
- 2-amino-4-(4-oxo-4H-chromen-3-yl)-5-(2,2,2-trifluoroacetyl)-6-(trifluoromethyl)-4H-pyran-3-carbonitrile
Uniqueness
Methyl 2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate is unique due to its specific structural features, such as the combination of the coumarin moiety with the benzoate ester. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C18H13NO5 |
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Molecular Weight |
323.3 g/mol |
IUPAC Name |
methyl 2-[(4-oxochromene-2-carbonyl)amino]benzoate |
InChI |
InChI=1S/C18H13NO5/c1-23-18(22)11-6-2-4-8-13(11)19-17(21)16-10-14(20)12-7-3-5-9-15(12)24-16/h2-10H,1H3,(H,19,21) |
InChI Key |
SFTZFFHJSQWSRV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=CC(=O)C3=CC=CC=C3O2 |
Origin of Product |
United States |
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